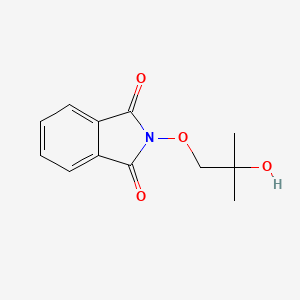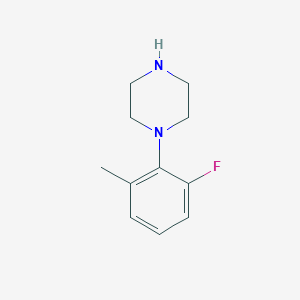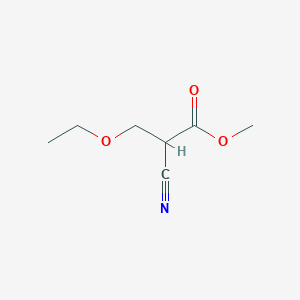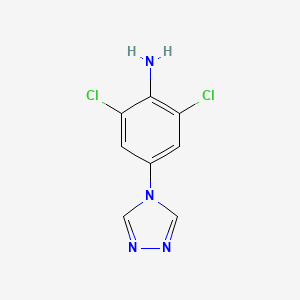![molecular formula C28H28N4O8 B11716257 2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(2-oxoethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11716257.png)
2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(2-oxoethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(2-oxoethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione) is a complex organic compound known for its unique structural properties. This compound contains two diaza-crown units, which are known for their ability to form stable complexes with various ions, making them useful in a variety of chemical applications .
Vorbereitungsmethoden
The synthesis of 2,2’-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(2-oxoethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione) typically involves the reaction of 1,7-dioxa-4,10-diazacyclododecane with phthalic anhydride under specific conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, at a controlled temperature. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, and other organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(2-oxoethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biologically relevant ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as ion-selective membranes
Wirkmechanismus
The mechanism by which this compound exerts its effects involves the formation of stable complexes with metal ions. The diaza-crown units in the compound act as ligands, binding to the metal ions and stabilizing them. This interaction can influence various molecular pathways, depending on the specific metal ion involved .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other diaza-crown ethers and phthalimide derivatives. Compared to these compounds, 2,2’-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(2-oxoethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione) is unique due to its specific structural arrangement, which allows for the formation of highly stable complexes with a wide range of metal ions .
Some similar compounds include:
- 1,7-dioxa-4,10-diazacyclododecane
- Phthalimide derivatives
- Other diaza-crown ethers
Eigenschaften
Molekularformel |
C28H28N4O8 |
|---|---|
Molekulargewicht |
548.5 g/mol |
IUPAC-Name |
2-[2-[10-[2-(1,3-dioxoisoindol-2-yl)acetyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]-2-oxoethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C28H28N4O8/c33-23(17-31-25(35)19-5-1-2-6-20(19)26(31)36)29-9-13-39-15-11-30(12-16-40-14-10-29)24(34)18-32-27(37)21-7-3-4-8-22(21)28(32)38/h1-8H,9-18H2 |
InChI-Schlüssel |
UCXNQBVYTNSIJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN(CCOCCN1C(=O)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11716187.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]prop-2-enoic acid](/img/structure/B11716191.png)

![1-{2-[(4-carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11716199.png)
![(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile](/img/structure/B11716201.png)
![N-[(3E)-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine](/img/structure/B11716202.png)

![sodium 3-nitro-1H,4H-[1,2,4]triazolo[3,2-c][1,2,4]triazin-4-one](/img/structure/B11716213.png)





